Methyl 3-chloro-2-hydroxypropanoate
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Overview
Description
Methyl 3-chloro-2-hydroxypropanoate is an organic compound with the molecular formula C4H7ClO3. It is a methyl ester derivative of 3-chloro-2-hydroxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2-hydroxypropanoate can be synthesized through the esterification of 3-chloro-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2-hydroxypropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxypropanoate derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloro-2-hydroxypropanoic acid and methanol.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Acidic or basic catalysts are employed in ester hydrolysis reactions.
Major Products
Substitution Products: 2-hydroxypropanoate derivatives.
Hydrolysis Products: 3-chloro-2-hydroxypropanoic acid and methanol.
Scientific Research Applications
Methyl 3-chloro-2-hydroxypropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-chloro-2-hydroxypropanoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell lysis . The exact molecular pathways involved in its biological effects are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-3-hydroxypropionate: This compound is structurally similar but differs in the position of the chlorine and hydroxyl groups.
Methyl 3-chloro-2-hydroxybutanoate: Another similar compound with an additional carbon atom in the backbone.
Uniqueness
Methyl 3-chloro-2-hydroxypropanoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 3-chloro-2-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-8-4(7)3(6)2-5/h3,6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYMVZYRXABHDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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